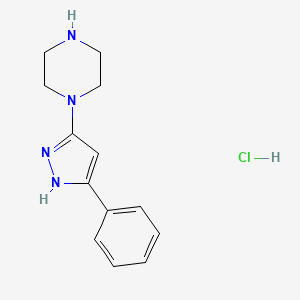

1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(5-phenyl-1H-pyrazol-3-yl)piperazine” is a chemical compound that is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Synthesis Analysis

The synthesis of this compound involves a process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine . The process includes the reaction of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphous oxy chloride in pyridine .Molecular Structure Analysis

The molecular formula of “1-(5-phenyl-1H-pyrazol-3-yl)piperazine” is C14H18N4 . The molecular weight is 242.32 g/mol . The InChI string representation of the molecule isInChI=1S/C14H18N4/c1-12-11-14 (17-9-7-15-8-10-17)18 (16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 . Chemical Reactions Analysis

The compound is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.32 g/mol . It has a topological polar surface area of 33.1 Ų . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 242.153146591 g/mol .Wissenschaftliche Forschungsanwendungen

- Researchers have explored the anti-inflammatory effects of this compound. It may modulate inflammatory pathways, making it a potential candidate for treating central inflammatory diseases .

- 1-(5-phenyl-1H-pyrazol-3-yl)piperazine derivatives exhibit excellent fluorescence properties. These compounds can be used in photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .

- The compound serves as an intermediate for preparing nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These derivatives act as selective and orally active DPP-4 inhibitors, potentially aiding in diabetes management .

Anti-inflammatory Properties

Fluorescent and Photoluminescent Materials

Dipeptidylpeptidase 4 (DPP-4) Inhibitors

Zukünftige Richtungen

The compound is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents . The future directions could involve exploring more therapeutic applications of these inhibitors and optimizing the synthesis process of the compound.

Wirkmechanismus

Target of Action

Similar compounds have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are known to be selective and orally active dipeptidylpeptidase 4 inhibitors , which play a crucial role in glucose metabolism and are therefore used as antidiabetic agents .

Mode of Action

Based on its similarity to other compounds, it may interact with its targets (such as dipeptidylpeptidase 4) to inhibit their activity . This inhibition could lead to an increase in the levels of incretin hormones, enhancing the secretion of insulin, inhibiting the release of glucagon, and ultimately lowering blood glucose levels .

Biochemical Pathways

The compound likely affects the incretin hormone pathway, given its potential role as a dipeptidylpeptidase 4 inhibitor . Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are involved in glucose homeostasis . By inhibiting dipeptidylpeptidase 4, the compound could prevent the degradation of these hormones, enhancing their insulinotropic effects .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may be well-absorbed in the body

Result of Action

Based on its potential role as a dipeptidylpeptidase 4 inhibitor , it may lead to an increase in the levels of incretin hormones, enhancing the secretion of insulin, inhibiting the release of glucagon, and ultimately lowering blood glucose levels .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its storage temperature is recommended to be at room temperature, in a dark place, and under an inert atmosphere This suggests that light, temperature, and the presence of reactive gases could potentially affect its stability and efficacy

Eigenschaften

IUPAC Name |

1-(5-phenyl-1H-pyrazol-3-yl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4.ClH/c1-2-4-11(5-3-1)12-10-13(16-15-12)17-8-6-14-7-9-17;/h1-5,10,14H,6-9H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COISUSAUIJJJJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC(=C2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-phenyl-1H-pyrazol-3-yl)piperazine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6460996.png)

![2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6461000.png)

![6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6461001.png)

![2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6461007.png)

![4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6461015.png)

![1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461023.png)

![4,4,4-trifluoro-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)butan-1-one](/img/structure/B6461044.png)

![1-{1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461055.png)

![2-methoxy-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6461069.png)

![6-(cyclobutylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6461072.png)

![1-(3-methoxyphenyl)-4-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}piperazine](/img/structure/B6461085.png)

![2-cyclopentanecarbonyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461087.png)